molecular formula C11H10N2O4S B2609054 (2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one CAS No. 1164474-29-6

(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No. B2609054
CAS RN: 1164474-29-6
M. Wt: 266.27
InChI Key: AOIKBISFFCTHDO-WDZFZDKYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one” are not detailed in the sources I found .

Scientific Research Applications

Spectral Characterization and Molecular Docking

  • A study by Djafri et al. (2020) on a similar compound, "(2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one," involved experimental and theoretical spectroscopic studies. The research included FT-IR, NMR spectroscopy, and DFT/TD-DFT calculations. Molecular docking was analyzed, suggesting interactions with acetylcholinesterase and butyrylcholinesterase, which could indicate potential therapeutic applications (Djafri et al., 2020).

Supramolecular Structures

  • Cunico et al. (2007) explored the supramolecular structures of symmetrically substituted thiazolidin-4-ones, including isomers with methoxy and nitro substituents. The study provided insights into how molecular interactions, such as hydrogen bonding and π-π stacking, influence the assembly of these compounds into complex structures (Cunico et al., 2007).

Anti-Inflammatory and Antimicrobial Studies

  • Lingappa et al. (2010) reported on the one-pot synthesis of pyrimidinothiazolidinones and their derivatives, demonstrating moderate anti-inflammatory activity and promising antibacterial and antifungal properties. This highlights the potential of thiazolidin-4-one derivatives in developing new therapeutic agents (Lingappa et al., 2010).

Synthesis and Pharmacological Evaluation

  • Patel et al. (2013) designed and synthesized a series of pyrazolines based thiazolidin-4-one derivatives, evaluated for their antimicrobial activity. The study contributes to the understanding of how structural modifications impact the biological activities of thiazolidin-4-one compounds (Patel et al., 2013).

Molecular Properties and DFT Studies

  • Rahmani et al. (2019) focused on the molecular properties of a related compound, employing spectroscopic characterization and theoretical calculations. The study aimed to understand the electronic structure and potential applications of thiazolidin-4-one derivatives in material science (Rahmani et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not provided in the sources I found .

Safety and Hazards

The safety data and potential hazards associated with this compound are not detailed in the sources I found .

properties

IUPAC Name

(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-17-9-4-2-8(3-5-9)13-10(14)7-18-11(13)6-12(15)16/h2-6H,7H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIKBISFFCTHDO-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC2=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N\2C(=O)CS/C2=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

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